molecular formula C11H15N5O5 B7826086 6-O-Methyl Guanosine

6-O-Methyl Guanosine

Cat. No.: B7826086
M. Wt: 297.27 g/mol
InChI Key: IXOXBSCIXZEQEQ-XJCFNFQFSA-N
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Description

6-O-Methyl Guanosine is a derivative of the nucleobase guanine, where a methyl group is attached to the oxygen atom at the sixth position. This modification alters its base-pairing properties, causing it to pair with thymine instead of cytosine, which can lead to mutations in DNA sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl Guanosine typically involves the methylation of guanosine. One common method is the reaction of guanosine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-O-Methyl Guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields this compound-5’-monophosphate, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

6-O-Methyl Guanosine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 6-O-Methyl Guanosine exerts its effects is through its incorporation into DNA, where it pairs with thymine instead of cytosine. This mispairing can lead to mutations during DNA replication. Additionally, it interacts with specific proteins involved in DNA repair, such as O6-methylguanine-DNA methyltransferase, which can remove the methyl group and restore normal base pairing .

Comparison with Similar Compounds

Uniqueness: 6-O-Methyl Guanosine is unique due to its specific methylation at the oxygen atom of the sixth position, which significantly alters its base-pairing properties and biological effects. This makes it particularly useful in studies of DNA methylation and mutagenesis .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7+,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXBSCIXZEQEQ-XJCFNFQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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